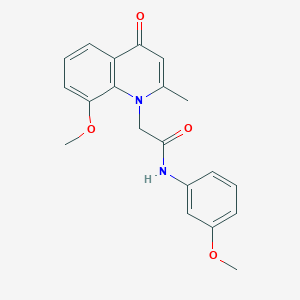

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-13-10-17(23)16-8-5-9-18(26-3)20(16)22(13)12-19(24)21-14-6-4-7-15(11-14)25-2/h4-11H,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYKMJNVTPNEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)NC3=CC(=CC=C3)OC)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes:

Formation of 8-methoxy-2-methyl-4-oxoquinoline: : This intermediate is synthesized by methoxylation of 2-methyl-4-oxoquinoline using methanol and appropriate catalytic conditions.

Acetylation Reaction: : The acylation of 8-methoxy-2-methyl-4-oxoquinoline with 3-methoxybenzoyl chloride under basic conditions, such as pyridine, yields the target compound.

Purification: : The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production might involve more efficient, scalable methods including optimized reaction conditions, continuous flow synthesis, and utilization of automated reactors to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The methoxy and methyl groups in the structure are susceptible to oxidation under strong oxidizing conditions, leading to potential formation of hydroxylated derivatives.

Reduction: : Ketone reduction under reducing conditions such as sodium borohydride or hydrogenation can yield corresponding alcohols.

Substitution: : The methoxy group can undergo substitution reactions, especially under electrophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

Substituents: : Halogens, acyl chlorides, alkylating agents.

Major Products Formed

Hydroxylated derivatives from oxidation.

Alcohols from reduction.

Substituted quinolines or acetamides from substitution reactions.

Scientific Research Applications

The compound 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule with a quinoline core, which is present in various biologically active compounds. It is characterized by a methoxy group and an acetamide functional group. Research indicates its biological activity, particularly in the context of osteoarthritis. It has been shown to attenuate interleukin-1 beta-induced matrix metalloproteinase 13 mRNA expression in chondrosarcoma cells, suggesting its potential as a therapeutic agent against cartilage degradation. The compound also affects signaling pathways by inhibiting phosphorylation of extracellular signal-regulated kinase and p38 mitogen-activated protein kinase, which are crucial in inflammatory responses and matrix degradation processes.

Scientific Research Applications

The primary applications of This compound are in medicinal chemistry, especially as a potential therapeutic agent for conditions involving inflammation and tissue degradation, such as osteoarthritis. Its ability to inhibit matrix metalloproteinases positions it as a candidate for further development in treating degenerative joint diseases.

Interaction studies have demonstrated that this compound can effectively modulate inflammatory pathways by reducing the expression of matrix metalloproteinases and cyclooxygenase-2. These findings suggest that it may have synergistic effects when used in combination with other anti-inflammatory agents like corticosteroids. Further studies are needed to elucidate its full mechanism of action and potential interactions with other biological targets.

Activity against Osteoarthritis: Research has shown that 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide could be a potential candidate for attenuating matrix-degrading enzymes in early osteoarthritis-affected joints .

Modulation of Inflammatory Pathways: The compound can effectively modulate inflammatory pathways by reducing the expression of matrix metalloproteinases and cyclooxygenase-2. It also attenuates ERK- and p-38-phosphorylation as well as JNK phosphorylation .

Potential Synergistic Effects: It may have synergistic effects when used in combination with other anti-inflammatory agents like corticosteroids. Combined treatment with 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide and betamethasone significantly attenuated MMP13 and ADAMTS9 mRNA expression .

Several compounds share structural similarities with This compound :

| Compound Name | Biological Activity |

|---|---|

| 2-Methylquinoline | Antimicrobial |

| 3-Methoxy-N-(3-methylphenyl)acetamide | Anti-inflammatory |

| 8-Hydroxyquinoline | Anticancer |

Mechanism of Action

The exact mechanism by which 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide exerts its effects can be multifaceted:

Molecular Targets: : Enzymes or receptors it may bind to or inhibit.

Pathways: : The compound can modulate signaling pathways, impact cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The table below compares the target compound with structurally related molecules, emphasizing substituent variations and biological activities:

Key Structural and Functional Differences

Core Heterocycle: Quinolin-4-one (target compound) vs. quinazolin-4-one (analogs in ): The quinazolinone core has an additional nitrogen atom, altering electronic properties and binding interactions. Substitutions at positions 2, 3, 6, or 8 significantly influence target selectivity. For example, the 6-chloro group in the InhA inhibitor enhances antimycobacterial activity , while the 8-methoxy group in the target compound may optimize steric interactions with ADAMTS enzymes.

Phenoxy or phthalimide substituents (e.g., ) introduce bulkier groups, which may reduce solubility but improve metabolic stability.

Biological Activity Trends: Antimicrobial Activity: Quinazolinone derivatives with halogen substituents (e.g., 6-Cl in ) show potent InhA inhibition, whereas methoxy groups (as in the target compound) are less common in antimicrobial scaffolds. Antioxidant Activity: Phthalimide-quinazolinone hybrids (e.g., 1a in ) exhibit radical scavenging via the phthalimide moiety, a feature absent in the target compound. Enzyme Inhibition: The target compound’s role in ADAMTS4/5 regulation contrasts with the COX-2 or MAO-B targeting seen in other analogs .

Physicochemical Properties

Biological Activity

The compound 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in treating inflammatory conditions and degenerative diseases such as osteoarthritis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately . The structure features a quinoline core with methoxy and acetamide functional groups that enhance its biological activity.

Research indicates that This compound modulates several biological pathways:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound significantly reduces the expression of MMP13 and other matrix-degrading enzymes in chondrosarcoma cells stimulated by interleukin-1 beta (IL-1β) . This inhibition is crucial for protecting cartilage from degradation, particularly in osteoarthritis.

- Signaling Pathway Modulation : It has been shown to attenuate phosphorylation of key signaling molecules such as ERK, p38 MAPK, and JNK, which are involved in inflammatory responses . This modulation suggests that the compound could effectively reduce inflammation and tissue degradation.

- Synergistic Effects with Other Therapeutics : Studies have demonstrated that when combined with low-dose betamethasone, the compound further decreases MMP13 and ADAMTS9 mRNA expression levels in IL-1β-stimulated cells . This synergy indicates potential for combination therapies in managing osteoarthritis.

Inhibitory Effects on Gene Expression

The following table summarizes the inhibitory effects of the compound on various gene expressions related to cartilage degradation:

| Gene Target | Treatment Condition | Effect on Expression |

|---|---|---|

| MMP13 | IL-1β stimulation | Significant reduction |

| ADAMTS4 | IL-1β stimulation | Significant reduction |

| ADAMTS9 | IL-1β stimulation | Significant reduction |

| COX-2 | IL-1β stimulation | Significant reduction |

Case Studies

A notable study investigated the effects of This compound on OUMS27 chondrosarcoma cells. The results indicated that treatment with this compound led to:

- A decrease in cell viability loss due to IL-1β-induced damage.

- Inhibition of the gene expression of articular cartilage ECM-degrading proteases.

The study concluded that this compound could serve as a promising candidate for further development in osteoarthritis therapy .

Q & A

Q. What are the common synthetic routes for preparing quinoline-derived acetamide compounds like 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Functionalization of the quinoline core via methoxy and methyl groups at specific positions (e.g., 8-methoxy-2-methyl-4-oxoquinoline intermediates).

- Step 2 : Coupling with an arylacetamide moiety using activating agents like TMSOTf or NIS in anhydrous conditions (e.g., -40°C to -20°C) to stabilize reactive intermediates .

- Step 3 : Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product.

Q. How are quinoline-acetamide derivatives characterized for structural validation?

Key methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.5 ppm) and acetamide linkages (NH signals at δ 9.8 ppm) .

- Mass spectrometry : High-resolution MS (e.g., ESI/APCI+) to verify molecular ions (e.g., m/z 430.2 for related derivatives) .

- Elemental analysis : To validate purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the coupling of 8-methoxyquinoline with 3-methoxyphenylacetamide under varying catalytic conditions?

Methodological considerations:

- Catalyst screening : Compare TMSOTf (for mild activation) vs. NIS/TfOH (for higher reactivity) in dichloromethane/ether mixtures. Lower temperatures (-40°C) reduce side reactions but may slow kinetics .

- Solvent effects : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while ethers improve stereochemical control .

- Yield monitoring : Use TLC with UV-active spots (e.g., ninhydrin for NH groups) to track reaction progress and adjust stoichiometry (e.g., 1.5:1 donor:acceptor ratio) .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar acetamide derivatives?

Approaches include:

- 2D NMR (COSY, HSQC) : To differentiate overlapping aromatic signals (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl regioisomers) .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers in the acetamide side chain) that cause splitting or broadening of peaks .

- Comparative analysis : Cross-reference with published spectra of analogs (e.g., 2-chloro-N-substituted acetamides) to assign ambiguous shifts .

Q. How can researchers evaluate the biological activity of this compound in vitro while ensuring reproducibility?

Best practices:

- Purity validation : Use HPLC with UV detection (λmax ~255 nm) and ensure ≥95% purity via peak integration. Impurities (e.g., unreacted starting materials) can skew bioassay results .

- Dose-response studies : Test across logarithmic concentrations (e.g., 1 nM–100 μM) in triplicate, using positive controls (e.g., known kinase inhibitors for quinoline derivatives) .

- Toxicity screening : Perform parallel MTT assays on healthy cell lines (e.g., HEK293) to distinguish therapeutic vs. cytotoxic effects .

Methodological Challenges

Q. What precautions are critical when handling methoxy-substituted acetamides to prevent degradation?

- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to avoid hydrolysis of the methoxy or acetamide groups .

- Solvent compatibility : Avoid aqueous workups unless necessary; use anhydrous DCM or ethyl acetate for extractions .

- Incompatibilities : Methoxy groups may react with strong acids (e.g., HCl during workup) or oxidizers, leading to demethylation or ring-opening .

Q. How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

- ADME prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on methoxy and quinoline motifs .

- Docking studies : Target 4-oxoquinoline scaffolds to enzymes like DNA gyrase or topoisomerase IV using AutoDock Vina, validating with experimental IC₅₀ data .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Process optimization : Standardize catalyst activation (e.g., pre-dry molecular sieves for 24h) and monitor humidity (<10% RH) .

- Quality control : Implement in-process checks (e.g., mid-reaction TLC) and adjust reaction times based on intermediate stability .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

- Meta-analysis : Pool data from multiple assays (e.g., anticonvulsant vs. cytotoxic studies) using random-effects models to account for heterogeneity .

- PCA (Principal Component Analysis) : Identify confounding variables (e.g., solvent choice, cell line origin) that contribute to discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.